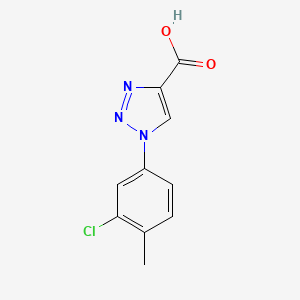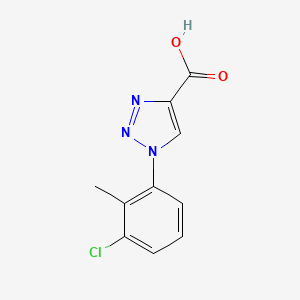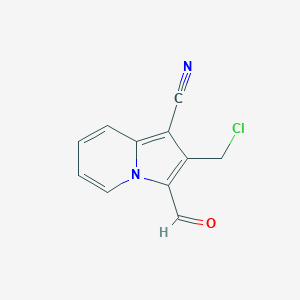![molecular formula C8H13NO4 B1414871 2-[(Tetrahydro-2H-pyran-4-ylcarbonyl)amino]-acetic acid CAS No. 1042644-86-9](/img/structure/B1414871.png)
2-[(Tetrahydro-2H-pyran-4-ylcarbonyl)amino]-acetic acid
Descripción general
Descripción
“2-[(Tetrahydro-2H-pyran-4-ylcarbonyl)amino]-acetic acid” is a compound that contains a tetrahydropyran ring . Tetrahydropyran (THP) is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom . It is named by reference to pyran, which contains two double bonds, and may be produced from it by adding four hydrogens . The compound is a colorless volatile liquid . Derivatives of tetrahydropyran are more common . 2-Tetrahydropyranyl (THP-) ethers derived from the reaction of alcohols and 3,4-dihydropyran are commonly used as protecting groups in organic synthesis .
Synthesis Analysis
The synthesis of tetrahydropyran derivatives involves the reaction of alcohols with 3,4-dihydropyran . This reaction produces 2-tetrahydropyranyl ethers, which are resilient to a variety of reactions . The alcohol can later be restored by acid-catalyzed hydrolysis . This hydrolysis reforms the parent alcohol as well as 5-hydroxypentanal . THP ethers derived from chiral alcohols form diastereomers .
Molecular Structure Analysis
The molecular structure of tetrahydropyran consists of a saturated six-membered ring containing five carbon atoms and one oxygen atom . In the gas phase, the THP exists in its lowest energy C s symmetry chair conformation .
Chemical Reactions Analysis
Tetrahydropyran and its derivatives participate in a variety of chemical reactions. For instance, the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins tolerated various substitution patterns and a number of functional groups . Silver (I) triflate catalyzes intramolecular additions of hydroxyl or carboxyl groups to olefins in good to excellent yields for a range of substrates under relatively mild conditions .
Physical And Chemical Properties Analysis
Tetrahydropyran is a colorless volatile liquid with a chemical formula of C5H10O . It has a molar mass of 86.134 g·mol −1 . The density of tetrahydropyran is 0.880 g/cm 3 . It has a melting point of −45 °C and a boiling point of 88 °C .
Aplicaciones Científicas De Investigación
Synthesis of Pyran Derivatives
The compound is involved in the synthesis of various pyran derivatives, such as methxyl-2-(methoxyimino)-2-[2-(tetrahydro-2H-pyran-2-yloxy) phenyl]acetate, indicating its role in creating complex molecules with potential applications in chemical industries and pharmaceuticals (Zhang Guo-fu, 2012).
Structural Analysis and Molecular Studies
It has been used in studies related to molecular structure and crystallography. For instance, the synthesis and crystal structure determination of acetic acid-3,5-diacetoxy-2-acetoxymethyl-6-(4-quinoxalin-2-yl-phenoxy)-tetrahydro-pyran-4-yl-ester emphasize the importance of this compound in structural chemistry and its potential applications in material sciences (Wei et al., 2006).
Synthesis of Natural Products
The compound is integral in the synthesis of natural products such as civet cat (+)-2-[(2S,6S)-(6-methyltetrahydro-2H-pyran-2-yl)] acetic acid and diospongin A, highlighting its significance in the field of natural product chemistry and potential medicinal applications (Ol’ga Karlubíková et al., 2011).
Chemical Reactivity and Practical Significance
Studies have shed light on the chemical reactivity and practical significance of 2-amino-4H-pyrans, a class of compounds related to 2-[(Tetrahydro-2H-pyran-4-ylcarbonyl)amino]-acetic acid. These compounds exhibit various biological activities and are used in different domains such as pharmacology and organic synthesis (Y. Litvinov & A. M. Shestopalov, 2011).
Mecanismo De Acción
The mechanism of action of tetrahydropyran derivatives in chemical reactions often involves the formation of cyclic ethers or lactones . For example, a Cu (I)-Xantphos system catalyzed the intramolecular hydroalkoxylation of unactivated terminal alkenes, providing five- and six-membered cyclic ethers .
Safety and Hazards
Direcciones Futuras
The future directions in the study and application of tetrahydropyran and its derivatives could involve the development of more efficient catalysts and reaction conditions for the synthesis of these compounds . Additionally, the use of these compounds in the synthesis of other complex organic molecules could be explored further .
Propiedades
IUPAC Name |
2-(oxane-4-carbonylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c10-7(11)5-9-8(12)6-1-3-13-4-2-6/h6H,1-5H2,(H,9,12)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNLQHQUMYYRHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Tetrahydro-2H-pyran-4-ylcarbonyl)amino]-acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)amino]methyl}benzonitrile](/img/structure/B1414788.png)
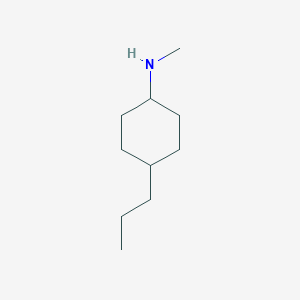
![N-[2-(difluoromethoxy)phenyl]-1-methylpiperidin-4-amine](/img/structure/B1414790.png)

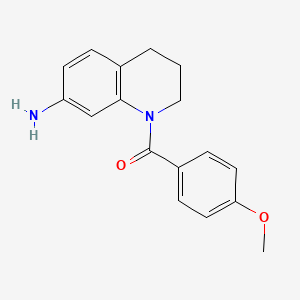
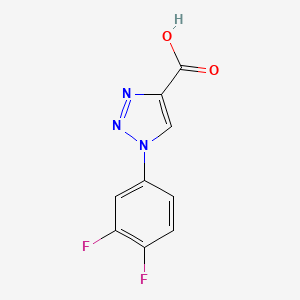
![4-{[(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)amino]methyl}benzonitrile](/img/structure/B1414800.png)


![2-[(4-Methylpiperidin-1-yl)sulfonyl]acetic acid](/img/structure/B1414806.png)
